Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050509-68-6
VCID: VC8043838
InChI: InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H
SMILES: CC1=CC(=CC=C1)OCCNC.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride

CAS No.: 1050509-68-6

VCID: VC8043838

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride - 1050509-68-6

Description

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . It is a derivative of 2-(3-methylphenoxy)ethylamine, where a methyl group is attached to the nitrogen atom, forming N-methyl-2-(3-methylphenoxy)ethanamine hydrochloride. This compound is of interest in organic chemistry due to its potential applications in synthesis and research.

Synthesis and Applications

The synthesis of Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride typically involves multi-step reactions starting from simpler precursors. While specific synthesis pathways for this compound are not widely detailed, it is generally used as a building block in organic synthesis due to its reactive functional groups.

In terms of applications, compounds like Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride are valuable in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals. Their versatility allows them to participate in various chemical reactions, making them useful intermediates in research and industrial processes.

Comparison with Related Compounds

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride shares structural similarities with other compounds like 2-(3-methylphenoxy)ethylamine hydrochloride and N-ethyl-2-(3-methylphenoxy)ethanamine hydrochloride. These compounds differ primarily in their nitrogen substituents, which can affect their chemical behavior and biological activity.

CompoundMolecular FormulaMolecular WeightUnique Features
Methyl[2-(3-methylphenoxy)ethyl]amine hydrochlorideC₁₀H₁₆ClNO201.69 g/molMethyl substitution on the nitrogen atom
2-(3-Methylphenoxy)ethylamine hydrochlorideC₉H₁₄ClNO187.67 g/molLack of nitrogen substitution
N-ethyl-2-(3-methylphenoxy)ethanamine hydrochlorideC₁₁H₁₈ClNO215.725 g/molEthyl substitution on the nitrogen atom
CAS No. 1050509-68-6
Product Name Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name N-methyl-2-(3-methylphenoxy)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H
Standard InChIKey CGTYPXZMIJZFIO-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCNC.Cl
Canonical SMILES CC1=CC(=CC=C1)OCCNC.Cl
PubChem Compound 17178061
Last Modified Aug 19 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator